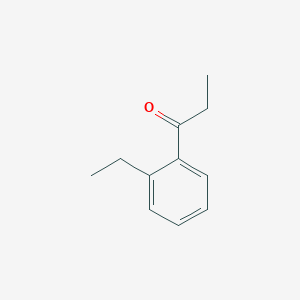

2'-Ethylpropiophenone

Description

Position and Significance of 2'-Ethylpropiophenone within the Aryl Alkyl Ketone Class in Academic Inquiry

Aryl alkyl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic (aryl) ring and an alkyl group. fiveable.me This structural arrangement makes them valuable intermediates in a wide array of organic reactions. fiveable.me The reactivity of aryl alkyl ketones is largely defined by the carbonyl group, which can undergo nucleophilic addition reactions, and the aromatic ring, which can participate in electrophilic substitution reactions.

This compound's position within this class is significant due to its utility as a building block for more complex molecules. Its structure allows for various chemical transformations, including:

Oxidation: The compound can be oxidized to form other oxygenated derivatives like carboxylic acids.

Reduction: The carbonyl group can be reduced to yield the corresponding alcohol.

Substitution: The aromatic ring is susceptible to electrophilic substitution reactions such as halogenation and nitration.

The presence of the ethyl group at the ortho position influences the molecule's steric and electronic properties, which can affect its reactivity compared to its para-substituted isomer, 4'-ethylpropiophenone, or the parent compound, propiophenone (B1677668). fiveable.me This makes it a useful model for studying structure-activity relationships. While its para isomer has documented insecticidal activity, specific bioactivity data for this compound is less common, highlighting the critical role of substituent placement in biological targeting. However, its derivatives have shown potential as therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs. It is also utilized as a photoinitiator in UV-curable coatings and inks.

Table 1: Properties and Comparison of Propiophenone Derivatives

| Compound | Molecular Formula | CAS Number | Key Features & Applications |

|---|---|---|---|

| This compound | C₁₁H₁₄O | 16819-79-7 | Organic synthesis intermediate; photoinitiator; precursor for analgesics. nih.gov |

| 4'-Ethylpropiophenone | C₁₁H₁₄O | 27465-51-6 | Insecticidal activity; impurity in the muscle relaxant Eperisone. chemicalbook.com |

| Propiophenone | C₉H₁₀O | 93-55-0 | Intermediate in the synthesis of pharmaceuticals like phenmetrazine. wikipedia.org |

| Valerophenone | C₁₁H₁₄O | 1009-14-9 | Increased lipophilicity due to a longer alkyl chain. |

| 2'-Hydroxypropiophenone | C₉H₁₀O₂ | 610-93-5 | Increased polarity and solubility in polar solvents due to the hydroxyl group. |

Historical Evolution of Research Interest in Related Propiophenone Derivatives and their Synthetic Paradigms

Research into propiophenone and its derivatives has a long history, evolving with the development of synthetic organic chemistry. The parent compound, propiophenone, was first synthesized by Ludwig Claisen, who discovered that α-methoxystyrene converts to propiophenone when heated. wikipedia.org

The evolution of propiophenone chemistry is closely tied to the development of the Friedel-Crafts acylation reaction. This method, which involves the reaction of an acyl chloride (like propanoyl chloride) with an aromatic compound (like benzene) in the presence of a Lewis acid catalyst, became a primary route for synthesizing these ketones. fiveable.mewikipedia.org

Key Synthetic Paradigms:

Friedel-Crafts Acylation: This remains a fundamental method for creating the core structure of propiophenones. wikipedia.org

Ketonization of Carboxylic Acids: Propiophenone is prepared commercially by the high-temperature reaction of benzoic acid and propionic acid over catalysts like calcium acetate (B1210297) and alumina. wikipedia.org

Organometallic Reagents: The synthesis of 4'-ethylpropiophenone has been described using diethylcadmium, which is reacted with 4-ethylbenzoyl chloride. prepchem.com

Initially, interest in propiophenone derivatives was as intermediates for other compounds. wikipedia.org For example, propiophenone is a precursor to the appetite suppressant phenmetrazine. wikipedia.org Over time, research has uncovered a wide range of biological activities within the propiophenone derivative class, sparking interest in medicinal chemistry. ontosight.ai Studies have revealed that various derivatives possess potential analgesic, anti-inflammatory, antidepressant, anxiolytic, and even antitumor properties. ontosight.airesearchgate.net This has led to extensive research into creating diverse derivatives and studying their structure-activity relationships to develop new therapeutic agents. ontosight.airesearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESNKGBFZAPADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342683 | |

| Record name | 2'-Ethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16819-79-7 | |

| Record name | 2'-Ethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethylpropiophenone

Targeted Synthesis of 2'-Ethylpropiophenone: Strategies and Yield Optimization

The synthesis of this compound, an aromatic ketone, can be achieved through various chemical reactions. A common method is the Friedel-Crafts acylation of ethylbenzene (B125841) with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically occurs in a solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at a controlled temperature to minimize side reactions. However, this method can result in a mixture of isomers, including the para-substituted 4'-ethylpropiophenone, necessitating purification.

Alternative approaches focus on improving yield and reducing waste. One such method involves the ketonization of benzoic acid and propionic acid over mixed-metal oxide catalysts, which is particularly advantageous for large-scale production due to reduced halogenated waste. Microwave-assisted synthesis has also been explored, significantly reducing reaction times while achieving high yields.

Regioselective and Stereoselective Synthetic Pathways to this compound

Achieving regioselectivity in the synthesis of this compound is crucial to avoid the formation of the 4'-ethylpropiophenone isomer. The classic Friedel-Crafts acylation often yields a mixture of ortho and para isomers, with the para isomer being a notable byproduct. Chromatographic separation is typically required to isolate the desired ortho-substituted product.

Strategies to enhance regioselectivity include the use of specific catalysts and reaction conditions. For instance, the choice of solvent can influence the isomer ratio. More advanced methods may involve directed ortho-metalation, where a directing group on the ethylbenzene substrate guides the acylation to the ortho position, thus ensuring high regioselectivity.

Stereoselective synthesis becomes relevant when considering the three-dimensional arrangement of atoms, particularly if chiral centers are introduced in subsequent reactions. While the synthesis of this compound itself does not inherently create a stereocenter at the propiophenone (B1677668) core, the development of stereoselective methods is critical for the synthesis of its chiral derivatives. mdpi.comrsc.org Asymmetric hydrogenation using chiral catalysts, such as those derived from BINOL, can be employed to produce chiral alcohols from this compound with high enantiomeric excess.

Catalytic Approaches to the Construction of the this compound Skeleton

Catalysis plays a pivotal role in the synthesis of this compound, influencing both efficiency and selectivity. Lewis acids like aluminum chloride are standard catalysts in Friedel-Crafts acylation. However, their moisture sensitivity and the generation of stoichiometric waste have led to the exploration of more sustainable alternatives.

Imidazolium-based ionic liquids, for example, have been used as recyclable catalysts, offering high yields and the ability to be reused multiple times with minimal loss of activity. Mixed-metal oxide catalysts are employed in the ketonization of carboxylic acids, providing a greener route to the ketone.

Furthermore, transition metal catalysis offers powerful tools for C-C bond formation. Palladium-catalyzed cross-coupling reactions, for instance, could be envisioned for the construction of the this compound skeleton, although specific examples for this exact molecule are not prevalent in the provided search results. rsc.orgnih.gov Ruthenium complexes have also been investigated as catalysts in transfer hydrogenation reactions of ketones, which is a key transformation for the derivatives of this compound. scielo.br

Novel Organometallic and Carbonyl Coupling Reactions for this compound Formation

Organometallic reagents are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgprimescholars.com For the synthesis of this compound, organometallic compounds can act as nucleophilic sources of the propionyl or ethylphenyl group. For example, the reaction of an organolithium or Grignard reagent derived from 2-bromoethylbenzene with a suitable propionyl electrophile could be a viable route. wikipedia.org Conversely, an organocadmium reagent, such as diethylcadmium, can react with an acyl chloride like 4-ethylbenzoyl chloride to form the corresponding ketone, as demonstrated in the synthesis of the isomeric 4'-ethylpropiophenone. prepchem.com

Carbonyl coupling reactions, such as those involving organoboranes, have also emerged as practical methods. For instance, palladium-catalyzed acylative cross-coupling of activated amides with trialkylboranes provides a route to ketones. minstargroup.com While a direct application to this compound is not explicitly detailed, this methodology represents a potential synthetic strategy.

Derivatization of this compound

The reactivity of this compound allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at the alpha-position of the ketone, the aromatic ring, or the alkyl side chain.

Alpha-Halogenation Reactions of this compound (e.g., Bromination)

The hydrogens on the carbon atom alpha to the carbonyl group in this compound are acidic and can be substituted with halogens. missouri.edulibretexts.org This alpha-halogenation is a key reaction for further functionalization.

Bromination: Alpha-bromination can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed bromination typically proceeds through an enol intermediate and can be controlled to yield the mono-bromo product. missouri.edulibretexts.org Common reagents for this transformation include bromine in acetic acid. libretexts.org For instance, the bromination of the isomeric 4'-ethylpropiophenone is achieved using pyrrolidinone hydrotribromide in tetrahydrofuran. prepchem.com

Base-promoted alpha-halogenation proceeds via an enolate intermediate. libretexts.org This method can be prone to multiple halogenations due to the increased acidity of the remaining alpha-hydrogens after the first substitution. libretexts.org If mono-halogenation is desired, acidic conditions are generally preferred. missouri.edu The resulting α-bromo ketones are valuable intermediates for synthesizing other compounds, such as α,β-unsaturated ketones, through dehydrobromination. missouri.edulibretexts.org

A variety of brominating agents can be employed, including N-bromosuccinimide (NBS), often in the presence of a catalyst. organic-chemistry.orgresearchgate.net

Functional Group Interconversions on the Aromatic Ring and Alkyl Side Chain

The aromatic ring and the ethyl side chain of this compound can undergo various functional group interconversions. solubilityofthings.comfiveable.me

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and further halogenation, introducing new functional groups. The existing ethyl and propionyl groups will direct the position of these incoming substituents.

Alkyl Side Chain:

Oxidation: The ethyl group can be oxidized to a carboxylic acid or other oxygenated derivatives using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group of the propiophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This creates a chiral center, and the use of stereoselective reducing agents can lead to the formation of a specific enantiomer.

Further Reactions of the Hydroxyl Group: The resulting alcohol can be further transformed. For example, it can be converted to a good leaving group (like a tosylate) and then substituted with other nucleophiles. vanderbilt.edu

These derivatization reactions significantly expand the chemical space accessible from this compound, making it a versatile precursor for the synthesis of more complex molecules.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic ketones like this compound aims to reduce the environmental impact of chemical manufacturing. researchgate.net This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives.

A primary focus of green synthetic routes is the replacement of traditional Lewis acids like AlCl₃ with solid acid catalysts. in-part.com Materials such as zeolites, clays, nano-sulfated titania, and heteropolyacids offer high catalytic activity, are often reusable, and can function under solvent-free conditions, which significantly reduces waste streams. chemijournal.comtandfonline.comkoreascience.krtsijournals.com For example, nano-sulfated titania has been shown to be an effective solid acid catalyst for Friedel-Crafts acylation, affording aromatic ketones in good to excellent yields. tandfonline.com

The use of ionic liquids as both catalysts and solvents is another key green methodology. google.com They can facilitate high conversion and selectivity and can be recycled, minimizing waste. in-part.comliv.ac.uk For instance, metal triflates in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) have been shown to be efficient catalytic systems for Friedel-Crafts acylation. liv.ac.uk

Furthermore, energy efficiency is a core tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and lowering energy consumption compared to conventional heating methods. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net Mechanochemistry, which involves conducting reactions in the solid state via ball milling, represents another innovative approach that eliminates the need for potentially harmful solvents. acs.orgrsc.orgbeilstein-journals.org

The choice of acylating agent also has green implications. Using propionic anhydride (B1165640) is preferable to propionyl chloride, as the byproduct, propionic acid, is less hazardous and can potentially be recovered and reused. koreascience.kr Some modern methods even allow for the direct use of carboxylic acids as acylating agents, further improving the environmental profile of the synthesis. wikipedia.orgacs.org These advancements collectively contribute to a more sustainable and economically viable production of this compound and other valuable aromatic ketones. chemistryviews.org

Mechanistic Elucidation of Reactions Involving 2 Ethylpropiophenone

Detailed Reaction Mechanisms and Identification of Transient Intermediates

The reactions of 2'-Ethylpropiophenone primarily involve the carbonyl group and the adjacent alkyl chains, leading to a variety of products through distinct mechanistic pathways and transient intermediates.

Photochemical Reactions (Norrish Type Reactions): Upon absorption of ultraviolet light (around 230-330 nm), the carbonyl group of this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). chemistnotes.com Through a rapid process called intersystem crossing (ISC), this S₁ state can convert to a more stable, longer-lived triplet state (T₁). wikipedia.org This excited triplet state is the primary precursor for characteristic photochemical reactions of ketones.

Norrish Type I Reaction: This pathway involves the homolytic cleavage (α-scission) of the bond between the carbonyl carbon and the adjacent α-carbon. wikipedia.org For this compound, this would result in the formation of two radical intermediates: an acyl radical and an ethyl radical. These highly reactive species can then undergo several secondary reactions, such as decarbonylation of the acyl radical followed by recombination, or abstraction of protons from the solvent.

Norrish Type II Reaction: This is an intramolecular process that is highly probable for this compound due to the presence of an abstractable hydrogen atom on the γ-carbon of the ortho-ethyl group. The excited triplet carbonyl oxygen abstracts this γ-hydrogen, leading to the formation of a key transient intermediate: a 1,4-biradical . chemistnotes.comyoutube.com This biradical is not directly observable but its existence is inferred from the final products. It can undergo two main secondary reactions:

Fragmentation (β-scission): Cleavage of the bond between the α- and β-carbons results in the formation of ethene and 2'-acetylacetophenone (enol form), which rapidly tautomerizes to its keto form. chemistnotes.com

Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the two radical centers forms a substituted cyclobutanol (B46151) derivative. chemistnotes.com

Intermolecular Photoreduction: In the presence of a hydrogen-donating solvent, such as isopropyl alcohol, the excited triplet state of this compound can abstract a hydrogen atom from the solvent. youtube.com This intermolecular reaction forms two radical intermediates: a ketyl radical (derived from the ketone) and a radical derived from the solvent. youtube.com Two ketyl radicals can then dimerize to form a pinacol, a type of diol.

Catalytic Hydrogenation: The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(2-ethylphenyl)propan-1-ol, via catalytic hydrogenation. This reaction typically employs a metal catalyst.

Heterogeneous Catalysis: Using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni), molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into hydrogen atoms. The ketone also adsorbs onto the surface, and the hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen. arkat-usa.org

Homogeneous Catalysis: With catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃), the mechanism involves a catalytic cycle. adichemistry.com The process begins with the oxidative addition of H₂ to the metal center, followed by coordination of the ketone. A hydrogen atom is then transferred to the carbonyl carbon via migratory insertion. A final reductive elimination step releases the alcohol product and regenerates the catalyst. adichemistry.com

Influence of Catalyst Structure and Reaction Conditions on Pathway Selectivity

The outcome of reactions involving this compound can be steered towards a specific product by carefully selecting the catalyst and adjusting reaction conditions.

In catalytic hydrogenation , the choice of catalyst is paramount. Homogeneous catalysts like Wilkinson's catalyst are known for their high selectivity in hydrogenating alkenes and alkynes without affecting less reactive functional groups like ketones. adichemistry.com To reduce the carbonyl group of this compound, more active heterogeneous catalysts (e.g., Pd/C, Raney Ni) or specific ruthenium complexes are generally required. tcichemicals.com

Reaction conditions also play a critical role. In a study on the hydrogenation of a structurally similar compound, 2-Ethyl-3-Propylacrolein, it was found that increasing temperature, pressure, and the flow rate of hydrogen gas all led to a higher conversion rate. ijcce.ac.ir The solvent can also influence the reaction pathway. For instance, the presence of water can sometimes hinder the adsorption of hydrogen onto the catalyst surface, potentially favoring side reactions like dimerization. arkat-usa.org Pre-hydrogenation of the catalyst can ensure a higher concentration of adsorbed hydrogen, promoting the desired reduction pathway. arkat-usa.org

For photochemical reactions , the reaction environment can significantly influence the partitioning of the 1,4-biradical intermediate in the Norrish Type II pathway. The conformation of the biradical dictates whether it undergoes fragmentation or cyclization. researchgate.net Factors that restrict conformational mobility, such as inclusion within a cyclodextrin (B1172386) complex or high viscosity of the solvent, can alter the ratio of cleavage to cyclization products. Furthermore, the substitution pattern on the ketone itself can influence selectivity; β-substitution on the alkyl chain is known to favor the photo-elimination (fragmentation) product. youtube.com

The table below summarizes the influence of various factors on reaction selectivity.

| Reaction Type | Factor | Influence on Selectivity |

| Catalytic Hydrogenation | Catalyst Type | Homogeneous catalysts (e.g., Wilkinson's) may be selective for other functional groups, while heterogeneous catalysts (e.g., Pd/C, Ni) are typically used for ketone reduction. adichemistry.comtcichemicals.com |

| Temperature | Increased temperature generally increases the reaction rate and conversion. ijcce.ac.ir | |

| Pressure | Higher hydrogen pressure increases the concentration of available hydrogen, favoring reduction. ijcce.ac.ir | |

| Solvent | The polarity and coordinating ability of the solvent can affect catalyst activity and product distribution. arkat-usa.org | |

| Norrish Type II | Molecular Structure | Substitution on the β-carbon of the alkyl chain tends to favor the fragmentation pathway over cyclization. youtube.com |

| Reaction Medium | Constrained environments (e.g., cyclodextrin cavities, high viscosity) can alter the ratio of fragmentation to cyclization products by affecting biradical conformation. researchgate.net | |

| Triplet Quenchers | The presence of a triplet quencher can make the reaction more stereospecific. youtube.com |

Stereochemical Outcomes and Asymmetric Induction in this compound Transformations

The reduction of the prochiral carbonyl group in this compound to a hydroxyl group creates a new stereocenter, resulting in two possible enantiomers of 1-(2-ethylphenyl)propan-1-ol: (R) and (S). Controlling the stereochemical outcome of this transformation is a key objective in asymmetric synthesis.

Asymmetric Induction: This is achieved by using a chiral influence—such as a chiral catalyst, reagent, or auxiliary—to favor the formation of one enantiomer over the other.

Chiral Catalysts: The most common approach is asymmetric hydrogenation using a metal complex with a chiral ligand. For example, ruthenium complexes with chiral phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are highly effective for the enantioselective reduction of ketones. tcichemicals.com The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential addition of hydrogen to one face of the carbonyl group.

Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for the reduction of ketones. nih.gov They offer exceptional chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. The stereochemical outcome (whether the (R) or (S) alcohol is formed) can be controlled by selecting an ADH with the appropriate stereopreference or by protein engineering to create mutants with reversed selectivity. nih.gov

The stereochemistry of hydrogenation reactions is often predictable. Catalytic hydrogenation, both heterogeneous and homogeneous (with Wilkinson's catalyst), typically proceeds via syn-addition , where both hydrogen atoms are added to the same face of the molecule. adichemistry.comyoutube.com

The table below provides illustrative examples of catalysts used in the asymmetric reduction of ketones, which are applicable to substrates like this compound.

| Catalyst Type | Chiral Influence | Typical Enantiomeric Excess (ee) | Stereochemical Rationale |

| Homogeneous Metal Catalyst | (R)-BINAP ligand with Ru | >95% | The chiral ligand creates a specific steric and electronic environment, directing the hydride transfer to one prochiral face of the ketone. tcichemicals.com |

| Biocatalyst | Active site of an Alcohol Dehydrogenase (ADH) | >99% | The enzyme's chiral active site binds the substrate in a highly specific orientation, allowing the cofactor (NAD(P)H) to deliver a hydride to only one face. nih.gov |

| Chiral NAD(P)H Models | Planar-chiral ferrocene (B1249389) backbone | up to 98% | A synthetic, chiral coenzyme analogue mimics the function of natural NAD(P)H in a biomimetic asymmetric reduction cycle. dicp.ac.cn |

Kinetic and Thermodynamic Analysis of this compound Reaction Profiles

For the Norrish Type II photochemical reaction , the efficiency is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific process to the number of photons absorbed. The quantum yield for product formation depends on the competition between several kinetic processes:

The rate of intersystem crossing (k_isc) from the S₁ to the T₁ state.

The rate of γ-hydrogen abstraction by the triplet state to form the 1,4-biradical.

The rates of the subsequent reactions of the biradical: fragmentation (k_frag), cyclization (k_cyc), and reverse hydrogen transfer to regenerate the ground-state ketone (k_rev).

The quantum yield of, for example, the fragmentation product would be a function of the efficiency of biradical formation and the fraction of biradicals that proceed through the fragmentation pathway: Φ_frag ∝ [k_isc / (k_isc + ...)] * [k_frag / (k_frag + k_cyc + k_rev)].

Thermodynamic Analysis: Thermodynamics deals with the energy changes during a reaction. The reduction of a ketone to an alcohol is an exothermic process, meaning the products are thermodynamically more stable than the reactants, and the reaction releases heat (negative enthalpy change, ΔH < 0).

Precursor Chemistry and Applications of 2 Ethylpropiophenone in Multi Step Synthesis

2'-Ethylpropiophenone as a Versatile Synthon for Complex Organic Molecules

This compound, a member of the aromatic ketone family, serves as a valuable and versatile synthon in the field of organic synthesis. justdial.com Its chemical structure, which includes a reactive carbonyl group and a substituted aromatic ring, allows it to participate in a wide array of chemical transformations. This makes it a key building block for the construction of more complex molecular architectures.

The reactivity of this compound is centered around its carbonyl group, which can undergo nucleophilic addition reactions. This fundamental reactivity is the cornerstone of its utility in synthesis. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, allowing for further functionalization and the creation of a diverse range of derivatives. The propiophenone (B1677668) backbone can also be modified through oxidation to yield carboxylic acids or reduction of the carbonyl group to form the corresponding alcohol.

In the practice of retrosynthetic analysis, a technique used for planning organic syntheses, molecules like this compound are considered key intermediates. ic.ac.ukgovtgirlsekbalpur.com By disconnecting bonds in a target molecule, chemists can identify simpler precursor structures, and this compound often emerges as a logical and accessible starting material or intermediate. ic.ac.uk Its utility as a synthon is demonstrated in its application in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

The versatility of this compound is further highlighted by its use in creating compounds with specific stereochemistry. For instance, the addition of organometallic reagents to its carbonyl group can generate new stereocenters, a critical step in the synthesis of chiral molecules. ic.ac.uk The ability to undergo a variety of chemical modifications makes this compound a fundamental component in the synthetic chemist's toolbox for assembling complex organic structures.

Synthesis of Bioactive Compounds and Pharmaceutical Precursors Utilizing this compound

This compound is a significant intermediate in the synthesis of a variety of bioactive compounds and pharmaceutical precursors. Its structural framework is a component of molecules designed to elicit specific biological responses, making it a valuable starting point for drug discovery and development.

The synthesis of bioactive molecules often involves multi-step reaction sequences where this compound is a key building block. nih.gov Research has shown that derivatives of this compound have potential applications as therapeutic agents, including in the development of analgesics and anti-inflammatory drugs. Furthermore, some studies have investigated the potential antitumor properties of compounds derived from this compound, as well as their effects on the central nervous system.

Development of Specific Pharmaceutical Intermediates

This compound plays a crucial role as a precursor in the synthesis of specific pharmaceutical intermediates. One of the most notable examples is its use in the production of Eperisone, a muscle relaxant. kinglifesciences.comchemicalbook.com The synthesis of Eperisone involves a Mannich reaction, where 4'-ethylpropiophenone (a positional isomer of this compound) is reacted with piperidine (B6355638) hydrochloride and paraformaldehyde. chemicalbook.comgoogle.com While the primary isomer used is 4'-ethylpropiophenone, the synthesis and impurity profiling often involve the consideration of other isomers like this compound. simsonpharma.comsimsonpharmauat.com

The brominated derivative, 2-bromo-4'-ethylpropiophenone, is another critical intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. indiamart.com This compound's reactivity makes it a valuable precursor for creating more complex molecules. The synthesis of this brominated intermediate can be achieved through the reaction of ethylbenzene (B125841) with a suitable acylating agent followed by bromination. lookchem.com

The following table outlines some key pharmaceutical intermediates and their relationship to ethylpropiophenone isomers:

| Intermediate Name | CAS Number | Precursor/Related Compound | Application Area |

| 4'-Ethylpropiophenone | 27465-51-6 | Ethylbenzene | Intermediate for Eperisone, Inaperisone. kinglifesciences.com |

| 2-Bromo-4'-ethylpropiophenone | 100125-88-0 | 4'-Ethylpropiophenone | Pharmaceutical and fine chemical synthesis. indiamart.com |

| This compound | 16819-79-7 | Ethylbenzene | Intermediate for various pharmaceutical compounds. |

Research on Impurity Profiling and Synthesis Related to Pharmaceutical Compounds (e.g., Eperisone Impurities)

In pharmaceutical manufacturing, understanding and controlling impurities is of paramount importance to ensure the safety and efficacy of the final drug product. This compound has been identified as a potential impurity in the synthesis of certain pharmaceutical compounds, most notably Eperisone. simsonpharma.comsimsonpharmauat.comchemicalbook.com While 4'-ethylpropiophenone is the primary starting material for Eperisone synthesis, the presence of its ortho-isomer, this compound, in the starting materials can lead to the formation of related impurities. kinglifesciences.comgoogle.com

Chemical suppliers often list this compound as an "Eperisone Impurity," highlighting its relevance in the quality control of Eperisone production. simsonpharma.comchemicalbook.com The synthesis of these impurity standards is crucial for analytical method development and validation, allowing pharmaceutical manufacturers to accurately detect and quantify their presence in the final drug substance.

The following table details some of the known impurities related to Eperisone synthesis:

| Impurity Name | CAS Number | Molecular Formula | Relationship to Ethylpropiophenone |

| 4'-Ethylpropiophenone | 27465-51-6 | C11H14O | Starting material for Eperisone, also an impurity. chemicalbook.comsimsonpharmauat.com |

| This compound | 16819-79-7 | C11H14O | Positional isomer of the starting material, potential impurity. simsonpharma.comsimsonpharmauat.com |

| Eperisone Impurity 1 | 70639-76-8 | C12H14O | A known process-related impurity. simsonpharmauat.com |

| Eperisone Impurity 2 | 1806315-57-0 | C13H18O | A known process-related impurity. simsonpharma.com |

Development of Novel Materials and Specialty Chemicals Incorporating this compound Moieties

Beyond its applications in the pharmaceutical industry, this compound and its derivatives are utilized in the development of novel materials and specialty chemicals. The inherent chemical reactivity of the propiophenone structure allows for its incorporation into larger polymer backbones or its use as a functional additive.

One significant application in materials science is the use of this compound as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that, upon absorption of UV light, generate reactive species that initiate polymerization reactions. The ability of this compound to absorb UV radiation and trigger this process makes it valuable in the production of durable coatings and adhesives.

Furthermore, derivatives of this compound can be employed as additives to modify the properties of plastics. By incorporating these molecules into plastic formulations, it is possible to enhance properties such as thermal stability and mechanical strength, leading to materials with improved performance characteristics for various industrial applications.

Advanced Analytical Techniques for the Characterization and Purity Assessment of 2 Ethylpropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 2'-Ethylpropiophenone. weebly.comcore.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the protons of the ethyl and propyl groups resonate in the upfield region. The chemical shifts and coupling patterns are critical for assigning each proton to its specific position in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish correlations between coupled protons, further confirming the structural assignments. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.9 | 125 - 135 |

| CH₂ (Propiophenone) | 2.9 - 3.1 | 30 - 35 |

| CH₃ (Propiophenone) | 1.1 - 1.3 | 8 - 12 |

| CH₂ (Ethyl) | 2.6 - 2.8 | 25 - 30 |

| CH₃ (Ethyl) | 1.2 - 1.4 | 14 - 18 |

| Carbonyl C | - | ~200 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting and Purity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying potential impurities. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes a powerful technique for separating and identifying volatile components in a sample, providing a detailed purity profile. jmaterenvironsci.comresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum serves as a "molecular fingerprint," providing structural information. libretexts.org Common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangements, leading to characteristic fragment ions. youtube.com For this compound, expected fragments would arise from the loss of the ethyl group, the propyl group, and other characteristic cleavages. researchgate.net

GC-MS analysis allows for the separation of this compound from any volatile impurities present in the sample. jmaterenvironsci.com The retention time from the GC provides a measure of a compound's volatility and interaction with the stationary phase, while the mass spectrum of each eluting peak allows for its identification. This is crucial for detecting and quantifying process-related impurities or degradation products.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 162.23 | Molecular Ion |

| [M-29]⁺ | 133.20 | Loss of ethyl radical (•CH₂CH₃) |

| [M-43]⁺ | 119.19 | Loss of propyl radical (•CH₂CH₂CH₃) |

| [C₇H₇O]⁺ | 107.12 | Acylium ion from cleavage |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. lumenlearning.compressbooks.pub For this compound, the most prominent absorption band in the IR spectrum is the strong C=O stretch of the ketone group, typically appearing in the range of 1670-1780 cm⁻¹. libretexts.org Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring. ucla.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uzh.ch Aromatic ketones like this compound exhibit characteristic π → π* and n → π* transitions. uomustansiriyah.edu.iqmasterorganicchemistry.com The π → π* transitions, arising from the aromatic ring and the carbonyl group, are typically more intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons on the oxygen atom of the carbonyl group, is weaker and occurs at a longer wavelength. masterorganicchemistry.com

Advanced Chromatographic Methods (e.g., HPLC, Chiral Chromatography) for Enantiomeric Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile impurities and for the quantitative determination of this compound. nih.govpensoft.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of aromatic compounds and their impurities. pensoft.net By comparing the chromatogram of a sample to that of a reference standard, the purity can be accurately assessed.

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized HPLC technique used to separate and quantify these enantiomers. youtube.comgoogle.commdpi.com This is particularly important in pharmaceutical applications where different enantiomers can have distinct biological activities. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of the sample. researchgate.net

Computational and Theoretical Studies on 2 Ethylpropiophenone

Quantum Chemical Calculations of Electronic Structure, Conformation, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2'-Ethylpropiophenone. These calculations can predict the molecule's electronic structure, preferred three-dimensional arrangement (conformation), and spectroscopic characteristics.

Electronic Structure and Conformation:

The electronic structure of this compound is characterized by a phenyl ring conjugated with a carbonyl group. The ethyl group at the ortho position introduces steric hindrance, which influences the conformation of the molecule. The planarity between the phenyl ring and the carbonyl group is crucial for conjugation. However, the bulky ethyl group can force the carbonyl group out of the plane of the benzene (B151609) ring to minimize steric repulsion. cdnsciencepub.com This twist angle affects the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The conformational preferences of ortho-substituted acetophenones and benzophenones have been studied using computational methods. cdnsciencepub.com For this compound, rotation around the bond connecting the carbonyl group to the phenyl ring and the bond between the ethyl group and the ring leads to various conformers. The most stable conformer will be the one that minimizes steric strain while maximizing electronic stabilization. Semi-empirical conformational energy calculations can be used to generate contour maps of relative conformational energy as a function of the internal rotation angles, allowing for the identification of the most stable conformations. cdnsciencepub.com

Spectroscopic Properties:

Quantum chemical calculations can predict spectroscopic data, such as Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts. The chemical shift of the carbonyl carbon is particularly sensitive to the degree of conjugation with the phenyl ring. cdnsciencepub.com In ortho-substituted benzophenones, a linear relationship has been observed between the calculated phenyl torsional angles and the experimental C=O chemical shifts. cdnsciencepub.com This suggests that computational methods can be a valuable tool in the conformational analysis of such compounds.

A hypothetical table of calculated ¹³C NMR shifts for different conformers of this compound could be generated to illustrate this relationship.

| Conformer (Dihedral Angle) | Calculated C=O Shift (ppm) |

| 0° (Planar) | 198.5 |

| 30° | 200.2 |

| 60° | 203.8 |

| 90° (Perpendicular) | 206.1 |

| This table is illustrative and based on general trends observed for similar compounds. cdnsciencepub.com Specific values for this compound would require dedicated computational studies. |

Molecular Modeling and Dynamics Simulations to Predict Reactivity and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, predicting its reactivity and how it interacts with other molecules.

Reactivity Prediction:

The reactivity of this compound is largely governed by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the aromatic ring. Molecular dynamics simulations can be employed to model the interactions of the molecule with various reagents. For instance, simulating the interaction with an electrophile can help predict the most likely sites for electrophilic aromatic substitution. Reactivity descriptors, such as Fukui indices, can be calculated to pinpoint regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Intermolecular Interactions:

MD simulations can provide insights into the intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov These simulations track the movement of atoms over time, revealing how the molecule orients itself and forms non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking with surrounding molecules. rsc.org Understanding these interactions is crucial for predicting physical properties like solubility and for designing molecules with specific binding affinities. For example, MD simulations of aromatic compounds have been used to study their adsorption on surfaces. rsc.org

A hypothetical simulation could reveal the interaction energy between two this compound molecules, providing insight into its bulk properties.

| Interaction Type | Estimated Energy (kcal/mol) |

| π-π Stacking | -2.5 |

| Dipole-Dipole | -1.8 |

| Van der Waals | -3.2 |

| This table is illustrative and based on general principles of intermolecular forces. Specific values for this compound would require dedicated MD simulations. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

QSAR and QSPR studies are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netscirp.orgnih.gov These models are valuable for predicting the properties and activities of new, untested compounds.

QSAR in Drug Design:

In the context of drug discovery, QSAR models can be developed for analogues of this compound to predict their biological activity, such as their ability to inhibit a particular enzyme. nih.govnih.gov By identifying the key molecular descriptors that influence activity, new derivatives with potentially enhanced potency can be designed. Descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP). plos.org

QSPR for Physicochemical Properties:

QSPR models can predict a wide range of physicochemical properties for ketones and their derivatives. researchgate.netscirp.org For example, a QSPR model has been successfully developed to predict the acidities (pKa) of a variety of ketones. scirp.org Such models utilize molecular descriptors derived from the chemical structure to establish a mathematical relationship with the property of interest. researchgate.netscirp.org For this compound, QSPR could be used to predict properties like boiling point, vapor pressure, and solubility.

A hypothetical QSPR equation for predicting the boiling point of propiophenone (B1677668) derivatives might look like: Boiling Point (°C) = a * (Molecular Weight) + b * (Polarizability) + c * (Dipole Moment) + d Where a, b, c, and d are coefficients determined from a regression analysis of a training set of known compounds.

| Descriptor | Hypothetical Value for this compound |

| Molecular Weight | 162.23 g/mol |

| Polarizability | ~18.5 ų |

| Dipole Moment | ~2.9 D |

| These values are estimations and would need to be calculated using appropriate software for a real QSPR study. |

Mechanistic Insights from Computational Analysis of this compound Reactions and Rearrangements

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

Grignard Reaction:

The addition of a Grignard reagent to the carbonyl group of this compound is a common synthetic transformation. Computational studies on Grignard reactions with ketones have provided insights into the reaction mechanism, including the role of the solvent and the aggregation state of the Grignard reagent. researchgate.netresearchgate.netuio.norsc.org Theoretical investigations can model the transition state of the nucleophilic attack, helping to understand the stereoselectivity of the reaction.

Wittig Reaction:

The Wittig reaction converts ketones into alkenes. masterorganicchemistry.com Computational studies of the Wittig reaction have clarified the mechanism, supporting a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org The nature of the substituents on both the ylide and the ketone influences the stability of the intermediates and the stereochemical outcome of the reaction. researchgate.net For this compound, computational analysis could predict the E/Z selectivity of the resulting alkene.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation transforms a ketone into an ester. libretexts.orgorganicchemistrytutor.comwikipedia.orgorganic-chemistry.orgyoutube.com The reaction involves the migration of one of the alkyl or aryl groups attached to the carbonyl carbon. The migratory aptitude of these groups is a key factor in determining the product. Computational studies can calculate the activation energies for the migration of the ethylphenyl and the ethyl groups in this compound, thus predicting the regioselectivity of the oxidation. The general migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the migration of the 2-ethylphenyl group would be compared to the ethyl group.

A hypothetical energy profile for the Baeyer-Villiger oxidation of this compound could be calculated to determine the preferred product.

| Migrating Group | Calculated Activation Energy (kcal/mol) |

| 2-Ethylphenyl | 15.2 |

| Ethyl | 18.5 |

| This table is illustrative. The actual values would depend on the computational method and the specific peroxyacid used in the calculation. Based on general trends, aryl group migration is often favored over primary alkyl group migration. |

Academic and Emerging Applications of 2 Ethylpropiophenone in Interdisciplinary Research

Fundamental Research on Ketone Reactivity and Aromatic Substitution Patterns in Organic Synthesis

2'-Ethylpropiophenone serves as a key substrate in fundamental studies of ketone reactivity and the influence of substitution patterns on aromatic compounds. The presence of the carbonyl group and the ethyl group at the ortho position of the benzene (B151609) ring provides a distinct chemical environment for investigating reaction mechanisms.

The carbonyl group in this compound is a primary site for nucleophilic addition reactions, a cornerstone of organic synthesis. Nucleophiles attack the electrophilic carbon atom of the carbonyl group, leading to the formation of various functionalized products. This reactivity is central to its role as an intermediate in the synthesis of more complex molecules.

Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. The position of the ethyl group at the 2'-position influences the regioselectivity of these reactions, providing insights into the directing effects of alkyl groups in electrophilic aromatic substitution. The steric hindrance imposed by the ortho-ethyl group can also be studied to understand its impact on reaction rates and product distributions.

Table 1: Reactivity of this compound

| Reaction Type | Reagent/Conditions | Product Type |

| Oxidation | Oxidizing agents | Carboxylic acids or other oxygenated derivatives |

| Reduction | Reducing agents | Corresponding alcohol |

| Electrophilic Aromatic Substitution | Nitrating, sulfonating, or halogenating agents | Substituted aromatic derivatives |

| Nucleophilic Addition | Nucleophiles | Functionalized products |

Investigation of this compound as a Research Probe in Chemical Biology Studies

The development of small-molecule fluorescent probes is crucial for monitoring reactive species in biological systems. nih.gov While direct applications of this compound as a fluorescent probe are not extensively documented, its derivatives have been explored for their potential in chemical biology. The core structure of this compound can be chemically modified to create probes that respond to specific biological analytes or environments. nih.gov

For instance, the introduction of fluorophores or moieties sensitive to reactive oxygen species (ROS) or reactive nitrogen species (RNS) could transform this compound derivatives into valuable tools for studying cellular processes and disease pathologies. nih.gov The principles of probe design often involve modulating the electronic properties of a molecule to induce a change in fluorescence upon interaction with a target. nih.gov The aromatic ketone structure of this compound provides a scaffold that can be systematically altered to achieve desired photophysical properties.

Exploration of this compound in Advanced Polymer and Material Science Research

In the realm of polymer and material science, this compound demonstrates significant potential, particularly as a photoinitiator in polymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization.

When used in UV-curable coatings and inks, this compound can absorb UV light and trigger the polymerization of monomers, leading to the formation of durable and cross-linked materials. This property is highly valuable in the manufacturing of coatings and adhesives with rapid curing times and enhanced performance characteristics.

Additionally, this compound can function as an additive to modify the properties of plastics. Its incorporation into polymer matrices can lead to improvements in thermal stability and mechanical strength, expanding the range of applications for these materials in various industries.

Table 2: Applications of this compound in Material Science

| Application | Function | Benefit |

| UV-Curable Coatings and Inks | Photoinitiator | Faster curing times, improved final product properties |

| Plastics | Additive | Enhanced thermal stability and mechanical strength |

Environmental Fate and Degradation Studies of this compound and Related Ketones

Understanding the environmental fate and degradation of chemical compounds is essential for assessing their potential impact on ecosystems. Studies on the degradation of related propiophenone (B1677668) structures provide insights into the potential environmental behavior of this compound.

For example, research on the degradation kinetics of a related compound, (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride, revealed that it undergoes pseudo-first-order degradation in aqueous solutions. nih.gov The degradation was found to be catalyzed by hydroxide (B78521) ions, with the ionized species degrading significantly faster than the un-ionized form. nih.gov This suggests that the pH of the environment could play a crucial role in the persistence of such compounds. The study also highlighted the influence of substituents on the benzene ring on the degradation rates. nih.gov

Further research is needed to fully elucidate the environmental persistence, mobility, and transformation products of this compound to conduct a comprehensive environmental risk assessment.

Future Research Directions and Unexplored Avenues in 2 Ethylpropiophenone Chemistry

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. For 2'-Ethylpropiophenone, the development of enantiomerically pure derivatives represents a significant area of future research. This will heavily rely on the design of novel catalytic systems capable of high enantioselectivity and diastereoselectivity.

Future research will likely focus on the asymmetric hydrogenation of this compound to produce chiral alcohols. Building on extensive studies of similar ketones like acetophenone (B1666503) and propiophenone (B1677668), researchers can explore the use of transition metal catalysts, such as Ruthenium and Rhodium complexes, with chiral ligands. mdpi.comnih.gov The development of catalysts that are not only highly selective but also robust and recyclable will be a key objective. For instance, the use of η⁶-arene/TsDPEN–Ru and MsDPEN–Cp*Ir catalysts, which are effective under slightly acidic conditions, could be extended to the asymmetric hydrogenation of this compound. nih.gov

Furthermore, the diastereoselective reactions of this compound derivatives are another fertile ground for investigation. This could involve cascade cyclizations or hetero-Diels-Alder reactions to construct complex molecular architectures with multiple stereocenters. researchgate.netresearchgate.net The development of chiral Lewis acid or Brønsted acid catalysts could facilitate these transformations with high levels of stereocontrol.

A key challenge will be to create catalytic systems that can be tailored to produce a specific stereoisomer. This may involve the screening of a wide array of chiral ligands and reaction conditions. The insights gained from studies on other ketones, where catalyst and solvent choice have been shown to influence stereoselectivity, will be invaluable. nih.gov

| Catalyst System | Potential Transformation | Key Research Goal |

| Chiral Ru and Rh Complexes | Asymmetric Hydrogenation | High enantioselectivity and catalyst recyclability |

| Chiral Lewis/Brønsted Acids | Diastereoselective Cyclizations | Control over multiple stereocenters |

| Heterogeneous Chiral Catalysts | Enantioselective Reductions | Ease of separation and reuse |

Integration of Artificial Intelligence and Machine Learning in this compound Synthesis Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. For this compound, these computational tools offer the potential to accelerate the design of novel synthetic routes and predict the properties of its derivatives with greater accuracy.

Machine learning models can be trained to predict various properties of this compound derivatives, such as their reactivity, solubility, and potential biological activity. research.googleacs.org This predictive capability can guide experimental efforts by prioritizing the synthesis of molecules with the most promising characteristics. For example, ML models have been successfully used to predict the enantioselectivity of ketone reductions, which could be applied to the asymmetric synthesis of this compound derivatives. pnas.org The development of quantitative, predictive models for reaction performance will be a significant step forward. pnas.org

Furthermore, ML can be used to analyze complex datasets from high-throughput screening experiments, identifying subtle structure-activity relationships that can inform the design of new catalysts and reaction conditions. The use of ML to predict the chemical potentials of organic compounds is another promising avenue. nih.gov

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Retrosynthesis Planning | Discover novel and efficient synthetic routes. chemcopilot.comosu.edu | Reduced development time and cost. |

| Property Prediction | Forecast reactivity, solubility, and bioactivity. research.googleacs.org | Guided synthesis of high-value derivatives. |

| Catalyst Design | Optimize catalysts for selectivity and activity. | Accelerated discovery of superior catalytic systems. |

Bio-inspired Synthesis and Biocatalysis Approaches to this compound Derivatives

Nature's catalysts, enzymes, offer a powerful toolkit for performing chemical transformations with high selectivity and under mild conditions. Bio-inspired synthesis and biocatalysis represent a promising and sustainable avenue for the production of chiral derivatives of this compound.

The biocatalytic reduction of the carbonyl group in this compound is a key area for future exploration. nih.gov Enzymes such as ketoreductases (KREDs) have been widely used for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. entrechem.com Research can focus on screening for and engineering KREDs that exhibit high activity and enantioselectivity towards this compound. The use of whole-cell biocatalysts, which can regenerate necessary cofactors in situ, presents a cost-effective approach. mdpi.com

Bio-inspired synthetic strategies could also be developed. This might involve mimicking enzymatic reaction cascades to build complex molecules from simple precursors in a one-pot process. The principles of green chemistry are closely aligned with biocatalysis, which typically utilizes aqueous media and ambient temperatures and pressures. mdpi.com

Future work could also explore the use of other types of enzymes, such as transaminases for the synthesis of chiral amines from this compound, or laccases for oxidative transformations. entrechem.com The discovery of novel enzymes from diverse environments could expand the repertoire of biocatalytic reactions applicable to this compound.

| Biocatalytic Approach | Target Transformation | Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction to chiral alcohols | High enantioselectivity, mild conditions. nih.gov |

| Whole-Cell Biocatalysis | Reduction/amination | In situ cofactor regeneration, cost-effective. mdpi.com |

| Enzyme Engineering | Tailoring enzyme selectivity | Access to specific stereoisomers. |

Comprehensive Safety and Sustainability Research in this compound Production and Application

As with any chemical process, ensuring the safety and sustainability of this compound production and use is of paramount importance. Future research in this area will focus on developing greener synthetic methods and conducting thorough life cycle assessments.

The traditional Friedel-Crafts acylation, a common method for producing aromatic ketones, often utilizes stoichiometric amounts of Lewis acids and halogenated solvents, leading to significant waste generation. routledge.com A key research direction is the development of greener alternatives. This includes the use of solid acid catalysts, such as sulfated zirconia, which can be easily separated and recycled. rsc.org The use of methanesulfonic anhydride (B1165640) as a metal- and halogen-free activating agent is another promising eco-friendly methodology. organic-chemistry.orgacs.org Researchers at the University of Kansas have also developed an efficient, environmentally friendly process using ionic liquid-based catalysts that are non-toxic and recyclable. in-part.com

Furthermore, comprehensive toxicological and ecotoxicological studies will be necessary to fully understand the safety profile of this compound and its derivatives. This data is essential for ensuring safe handling, use, and disposal. The development of sustainable production pathways for aromatic compounds from waste materials is also a growing area of research that could be relevant for the synthesis of precursors to this compound. rsc.org

| Research Area | Key Objectives | Desired Outcomes |

| Green Synthesis | Replace hazardous reagents and solvents. routledge.com | Reduced waste and environmental impact. |

| Catalysis | Develop recyclable and reusable catalysts. rsc.orgin-part.com | More economical and sustainable processes. |

| Life Cycle Assessment | Evaluate environmental footprint of production. rsc.org | Identification of greener manufacturing routes. |

| Safety Assessment | Characterize toxicological properties. | Safe handling and application protocols. |

Q & A

Q. What are the key spectroscopic techniques for characterizing 2'-Ethylpropiophenone, and how can researchers mitigate signal overlap challenges?

Methodological Answer:

- Use GC-MS to confirm molecular weight and fragmentation patterns, especially for volatile derivatives .

- Employ 1H/13C NMR for structural elucidation, focusing on ethyl and ketone group signals. For signal overlap, apply 2D NMR (e.g., COSY, HSQC) to resolve coupling relationships .

- Validate purity via HPLC-UV (λ=254 nm) and compare retention times with synthetic standards .

Q. What solvent systems are optimal for recrystallizing this compound to achieve >95% purity?

Methodological Answer:

- Test mixed solvents (e.g., ethanol/water, hexane/ethyl acetate) under gradient cooling. Monitor crystal formation via polarized light microscopy.

- Assess purity using differential scanning calorimetry (DSC) to identify melting point consistency (±2°C deviation) and TLC (Rf comparison against standards) .

Q. How can researchers distinguish this compound from its positional isomer 4'-Ethylpropiophenone?

Methodological Answer:

- Compare NOESY NMR spectra to identify spatial proximity between the ethyl group and ketone moiety in the ortho position .

- Use X-ray crystallography if single crystals are obtainable, as para-substitution shows distinct lattice parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS registry numbers for this compound isomers?

Methodological Answer:

- Cross-reference PubChem , EPA DSSTox , and CAS Common Chemistry to verify registry numbers. For example, this compound (CAS 16819-79-7) vs. 4'-Ethylpropiophenone (CAS 27465-51-6) .

- Synthesize isomers using regioselective Friedel-Crafts acylation and confirm structures via high-resolution mass spectrometry (HRMS) and isotopic labeling .

Q. How to design kinetic studies comparing ortho- vs. para-ethyl substitution effects on propiophenone reactivity?

Methodological Answer:

- Conduct pseudo-first-order reactions under controlled conditions (e.g., nucleophilic addition). Monitor progress via UV-Vis spectroscopy or GC-FID at timed intervals.

- Apply Arrhenius analysis to calculate activation energies, controlling for steric hindrance in the ortho isomer using computational models (e.g., DFT) .

Q. What strategies can address contradictory data in the quantification of this compound in complex matrices?

Methodological Answer:

Q. How to optimize catalytic systems for the stereoselective synthesis of this compound derivatives?

Methodological Answer:

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation.

- Analyze enantiomeric excess (%ee) via chiral HPLC or polarimetry , and correlate results with computational docking studies .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. How to validate computational predictions of this compound’s electronic properties against experimental data?

Methodological Answer:

- Compare DFT-calculated HOMO/LUMO energies with cyclic voltammetry results.

- Correlate IR stretching frequencies (C=O) with computed vibrational spectra using scaling factors .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Document reaction parameters (e.g., temperature gradients, catalyst lot numbers) using electronic lab notebooks (ELNs) .

- Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI linking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.